molecular formula C5H4N4O2 B079631 1H-Purine-2,8(3H,7H)-dione CAS No. 13230-99-4

1H-Purine-2,8(3H,7H)-dione

Cat. No. B079631
CAS RN: 13230-99-4
M. Wt: 152.11 g/mol
InChI Key: PRUGQYWGIVNHEM-UHFFFAOYSA-N
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Description

1H-Purine-2,8(3H,7H)-dione, also known as Uric acid, is a breakdown substance of purines which exist in body tissues and some food and drinks . It is a colorless, odorless and tasteless solid .


Molecular Structure Analysis

The molecular formula of 1H-Purine-2,8(3H,7H)-dione is C5H4N4O3 . It has a molecular weight of 168.11 .


Physical And Chemical Properties Analysis

1H-Purine-2,8(3H,7H)-dione is a white or off-white crystalline powder . It is odorless and tasteless . It decomposes when heated to produce hydrogen cyanide . It is soluble in about 15000 parts of cold water and about 2000 parts of boiling water . It is also soluble in glycerin, alkali hydroxide solutions, carbonate alkali solutions, sodium acetate, and sodium phosphate solutions . It is insoluble in ethanol and ether . It has a relative density of 1.89 and a melting point of over 300°C .

Safety And Hazards

1H-Purine-2,8(3H,7H)-dione is stable and incompatible with acids, bases, and oxidizing agents . It should be stored in a sealed container in a dry environment at 2-8°C .

properties

IUPAC Name

7,9-dihydro-3H-purine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGQYWGIVNHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC2=C1NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157474
Record name 1H-Purine-2,8(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine-2,8(3H,7H)-dione

CAS RN

13230-99-4
Record name 7,9-Dihydro-2H-purine-2,8(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,8(3H,7H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,8(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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